
3-(3-Fluorophenyl)propan-1-amine acetic acid salt
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenyl)propan-1-amine acetic acid salt consists of a fluorophenyl group attached to a propan-1-amine, forming an amine salt with acetic acid.Scientific Research Applications
Antibacterial and Antioxidant Activity
- Compounds like 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine have been synthesized, with some derivatives demonstrating significant antibacterial activity. However, they generally do not neutralize superoxide radicals, indicating limited antioxidant properties (Arutyunyan et al., 2012).
Water Solubility Studies
- Research has explored the solubility of various amine salts of slightly soluble carboxylic acids, highlighting the complex nature of solubility determinations and the importance of factors like melting point and cation hydrophilicity (Anderson & Conradi, 1985).
Fluorescent Labeling and Detection
- Novel fluorescent molecules have been synthesized for applications such as molecular docking and antimicrobial effectiveness testing. These molecules are based on dicyanodihydrofuran and demonstrate remarkable molar extinction coefficients (Alsaeedi, 2023).
Chromosome Differentiation and Protein Distribution
- Fluorogenic reagents like Fluram have been used to differentiate chromosome regions, showing species-dependent reactivity and assisting in the study of chromosomal proteins (Cuéllar et al., 1991).
Synthesis and Structural Analysis
- Synthesis of compounds like amino-3-fluorophenyl boronic acid has been explored for applications in glucose sensing materials, taking advantage of their unique structural features (Das et al., 2003).
Glucose Sensing and Biomedical Analysis
- Compounds such as 6-Methoxy-4-quinolone have been developed for strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Safety and Hazards
properties
IUPAC Name |
acetic acid;3-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.C2H4O2/c10-9-5-1-3-8(7-9)4-2-6-11;1-2(3)4/h1,3,5,7H,2,4,6,11H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBHTGGBRBOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



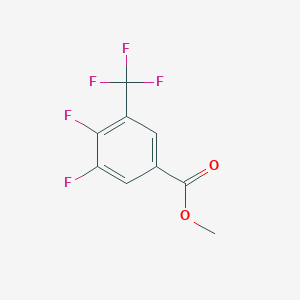
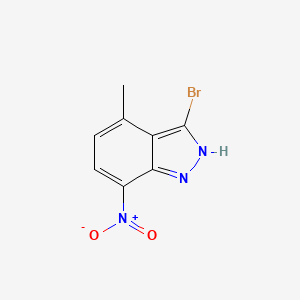
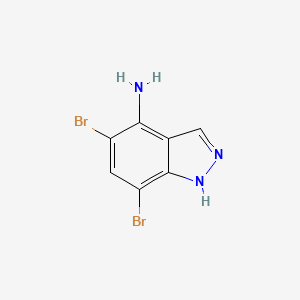

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)

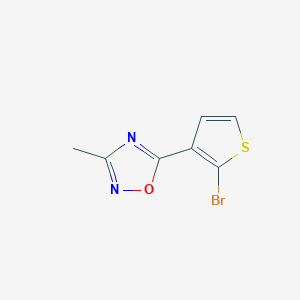
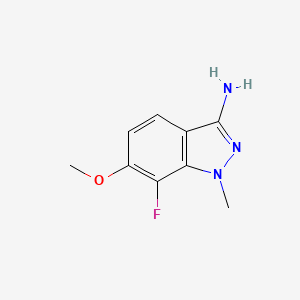
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
